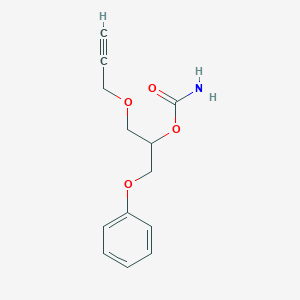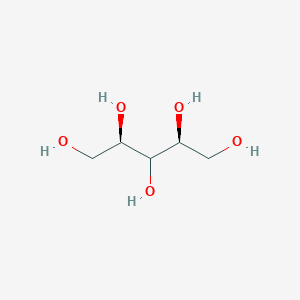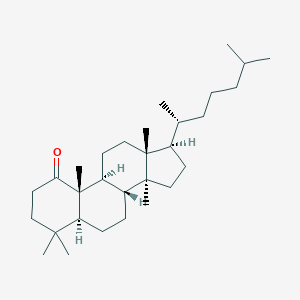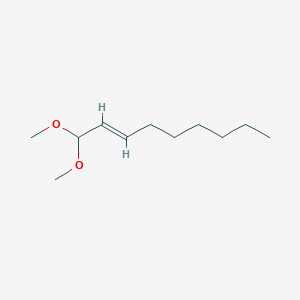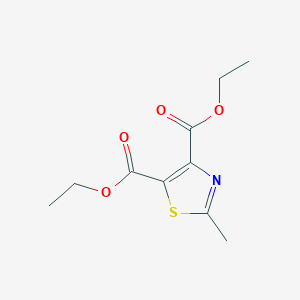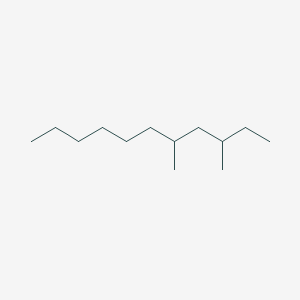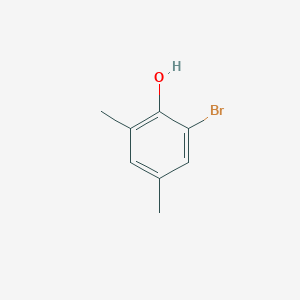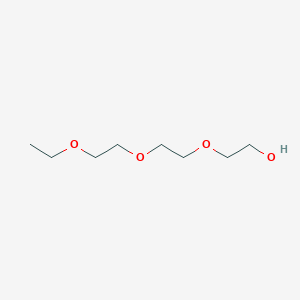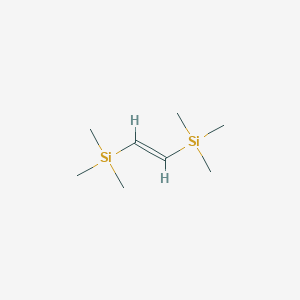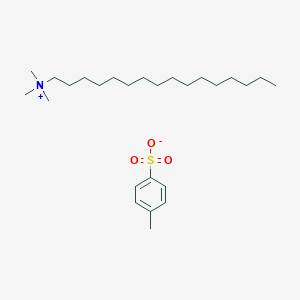![molecular formula C6H14O3 B092619 Ethanol, 2-[(1,1-dimethylethyl)dioxy]- CAS No. 15476-85-4](/img/structure/B92619.png)
Ethanol, 2-[(1,1-dimethylethyl)dioxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- (also known as tert-butyl ethylene glycol or TEG) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TEG is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. It has a molecular formula of C8H18O3 and a molecular weight of 162.23 g/mol. In
Wirkmechanismus
The mechanism of action of TEG is not fully understood. However, it is believed that TEG interacts with the water molecules in the sample, forming a hydrogen bond network that stabilizes the structure of the sample. TEG also has a low freezing point, which allows it to remain in a liquid state at low temperatures, preventing the formation of ice crystals.
Biochemische Und Physiologische Effekte
TEG has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TEG has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. TEG has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
TEG has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. TEG is also a relatively inexpensive chemical that is readily available. However, TEG has some limitations. It is a viscous liquid that can be difficult to work with, and it can interfere with some analytical techniques, such as mass spectrometry.
Zukünftige Richtungen
TEG has potential applications in various fields, including medicine, biotechnology, and materials science. Future research could focus on developing new methods for synthesizing TEG, exploring its potential as a cryoprotectant for different types of biological samples, and investigating its potential as a therapeutic agent for various diseases. Additionally, future research could focus on developing new formulations of TEG that can overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of TEG can be achieved through the reaction of tert-butanol with ethylene oxide. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces TEG and water as byproducts. The reaction can be represented by the following chemical equation:
tert-butanol + ethylene oxide → TEG + H2O
Wissenschaftliche Forschungsanwendungen
TEG has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for various organic compounds, including proteins, nucleic acids, and carbohydrates. TEG is also used as a cryoprotectant for biological samples, as it can prevent the formation of ice crystals that can damage the sample during freezing. TEG has been shown to be effective in preserving the viability and functionality of cells, tissues, and organs during cryopreservation.
Eigenschaften
CAS-Nummer |
15476-85-4 |
|---|---|
Produktname |
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- |
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
Kanonische SMILES |
CC(C)(C)OOCCO |
Andere CAS-Nummern |
15476-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




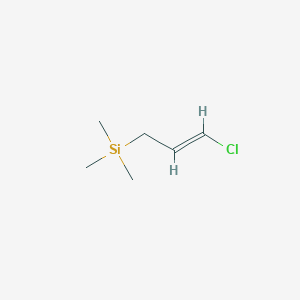
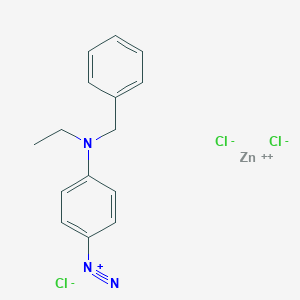
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
